![molecular formula C10H14Cl2N2O2 B2695304 Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride CAS No. 2344679-73-6](/img/structure/B2695304.png)
Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride
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Overview
Description
“Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride” is a chemical compound with the CAS Number: 2344679-73-6 . It has a molecular weight of 265.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H . This indicates that the compound contains 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antibacterial Agents
Research into fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate; dihydrochloride, has shown promise in the development of antibacterial agents. The synthesis and evaluation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated in vitro and in vivo antibacterial activities, highlighting the potential for these compounds as therapeutic agents (Bouzard et al., 1992).
Synthesis of Naphthyridines
Efforts to improve the synthesis of naphthyridine compounds have led to the development of silver-catalyzed tandem synthesis techniques. These approaches allow for the efficient and regioselective production of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines and thienopyridines via a three-component reaction, demonstrating the versatility and applicability of naphthyridine derivatives in chemical synthesis (Verma et al., 2013).
Neuroprotective Compounds
Investigations into the neuroprotective properties of 1,8-naphthyridine derivatives have identified compounds with significant potential. These derivatives, related to previously reported neuroprotective agents, have exhibited enhanced inhibition of acetylcholinesterase and butyrylcholinesterase, alongside an interesting neuroprotective profile in various cell models. Such findings underscore the potential of naphthyridine derivatives in the development of treatments for neurodegenerative diseases, including Alzheimer's disease (de los Ríos et al., 2010).
Chemoselective Reactions
The unique reactivity of Methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate; dihydrochloride derivatives with amines has been explored to achieve monosubstitution and disubstitution, as well as to observe unexpected rearrangements. These reactions provide insight into the chemical behavior of naphthyridine compounds under different experimental conditions, contributing to our understanding of their reactivity and potential applications in chemical synthesis (Sirakanyan et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-6-11-4-2-7(8)3-5-12-9;;/h3,5,11H,2,4,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEIHQKDMZYUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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